Bis(trifluoromethyl) peroxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

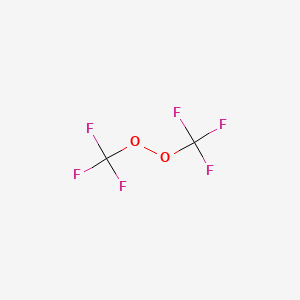

2D Structure

3D Structure

Properties

CAS No. |

927-84-4 |

|---|---|

Molecular Formula |

C2F6O2 |

Molecular Weight |

170.01 g/mol |

IUPAC Name |

trifluoro(trifluoromethylperoxy)methane |

InChI |

InChI=1S/C2F6O2/c3-1(4,5)9-10-2(6,7)8 |

InChI Key |

BPXRXDJNYFWRDI-UHFFFAOYSA-N |

SMILES |

C(OOC(F)(F)F)(F)(F)F |

Canonical SMILES |

C(OOC(F)(F)F)(F)(F)F |

Other CAS No. |

927-84-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Bis(trifluoromethyl) peroxide (CAS No. 927-84-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trifluoromethyl) peroxide (BTP), with the CAS number 927-84-4, is a fluorocarbon derivative recognized for its utility as a potent radical initiator in polymerization and organic synthesis.[1] Unlike many organic peroxides, BTP is a gas at standard conditions, exhibiting notable thermal stability and is reported to be non-explosive.[1] This guide provides a comprehensive overview of the core properties, synthesis, handling, and spectroscopic data of this compound, intended to serve as a technical resource for researchers and professionals in chemistry and drug development.

Core Properties

This compound (CF₃OOCF₃) is a colorless gas with properties that make it a unique reagent in fluorine chemistry.[2] Its physical and chemical characteristics are summarized below.

Physical and Chemical Properties

A compilation of the key physical and chemical data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂F₆O₂ | [3] |

| Molecular Weight | 170.011 g/mol | [4] |

| Boiling Point | -37 °C (236 K) | [4] |

| Density | 1.588 g/cm³ | [4] |

| Vapor Pressure | 5180 mmHg (at 25 °C) | [4] |

| log P | 2.65 | [4] |

| Refractive Index (n D) | 1.231 | [4] |

| Enthalpy of Formation (ΔfH° gas) | -1507 ± 13 kJ/mol | [3] |

Reactivity and Stability

The core of this compound's reactivity lies in the homolytic cleavage of the oxygen-oxygen bond, which generates two trifluoromethoxy radicals (CF₃O•). This process is the foundation of its application as a radical initiator. The peroxide is remarkably stable, with a decomposition temperature of 220 °C.[2]

Modern applications have demonstrated that BTP can be activated under milder conditions. These methods include visible light photoredox catalysis and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalysis, which enable C-H trifluoromethoxylation of arenes and heteroarenes.[5][6]

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported: the silver fluoride-catalyzed reaction of carbon monoxide with fluorine, and the reaction of carbonyl fluoride (B91410) with chlorine trifluoride. The latter is detailed in U.S. Patent 3,202,718 and is presented here as a representative protocol.[1]

Method: Reaction of Carbonyl Fluoride and Chlorine Trifluoride [1]

This process involves the reaction of carbonyl fluoride (COF₂) and chlorine trifluoride (ClF₃) at elevated temperatures and pressures.

-

Reactants:

-

Carbonyl Fluoride (COF₂)

-

Chlorine Trifluoride (ClF₃)

-

(Optional) Alkali metal fluoride or bifluoride catalyst (e.g., potassium bifluoride, cesium fluoride)

-

-

Equipment:

-

A high-pressure reaction vessel constructed of a corrosion-resistant alloy (e.g., nickel-iron-molybdenum alloy).

-

Gas transfer lines.

-

Cooling bath (e.g., liquid nitrogen or dry ice/acetone).

-

Heating system.

-

Product collection cylinder.

-

-

Procedure (Example from U.S. Patent 3,202,718): [1]

-

A 100 ml pressure vessel made of a corrosion-resistant nickel-iron-molybdenum alloy is evacuated and cooled to -80 °C.

-

9 g (0.097 g. mole) of chlorine trifluoride and 8.7 g (0.13 g. mole) of carbonyl fluoride are transferred into the vessel.

-

The reaction vessel is sealed and heated to 200 °C for 6 hours, during which an autogenous pressure of 475-485 p.s.i. develops.

-

After cooling to room temperature, the volatile products are transferred to an evacuated stainless steel cylinder cooled in liquid nitrogen.

-

-

Purification: [4]

-

The crude product mixture may contain unreacted chlorine trifluoride and chlorine monofluoride, which are highly reactive and hazardous. These are deactivated by passing the gaseous mixture through a tube containing anhydrous calcium chloride.

-

The gas stream is then scrubbed with water and a dilute caustic solution to remove chlorine and any residual carbonyl fluoride.

-

Finally, the purified gas is dried.

-

A logical workflow for the synthesis and purification process is depicted below.

Caption: Workflow for the synthesis and purification of this compound.

Handling and Safety Precautions

This compound is a gaseous oxidizing agent and should be handled with appropriate safety measures.[7][8][9][10]

-

Personal Protective Equipment (PPE): [10]

-

Safety glasses with side shields are mandatory. When a splash hazard exists, chemical splash goggles should be worn.

-

Flame-resistant lab coats are recommended.

-

Gloves should be worn when handling cylinders or any potentially contaminated equipment.

-

-

Engineering Controls:

-

Storage:

-

High-Pressure Reactions:

-

Ensure the pressure reactor is rated for the intended operating temperature and pressure.[11]

-

Never overfill the reaction vessel (a maximum of three-quarters full is a general guideline).[11]

-

Utilize a blast shield, especially when conducting reactions with unknown explosion potential.[11]

-

Familiarize yourself with the emergency pressure relief systems on the reactor.[12]

-

The logical relationship for handling and safety is illustrated in the following diagram.

Caption: Key safety considerations for handling this compound.

Spectroscopic Data

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of this compound has been reported. The molecule belongs to the C₂ point group, resulting in a complex spectrum with 24 fundamental bands.[13] Key vibrational modes include C-F stretching, C-O stretching, and O-O stretching. A detailed assignment of the observed bands is provided in Table 2.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 1284 | Very Strong | ν(C-F) |

| 1230 | Very Strong | ν(C-F) |

| 1165 | Strong | ν(C-F) |

| 950 | Medium | ν(C-O) |

| 890 | Weak | ν(O-O) |

| 760 | Weak | δ(CF₃) |

| 625 | Strong | δ(CF₃) |

| 556 | Weak | δ(CF₃) |

| 480 | Medium | δ(C-O) |

| 400 | ? | Torsion |

Adapted from Arvia, A. J., & Aymonino, P. J. (1962). Infrared absorption spectra of bis(monofluorocarbonyl)-and bis(trifluoromethyl)-peroxides. Spectrochimica Acta, 18(10), 1299-1307.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a valuable tool for the characterization of this compound and its reaction products. The trifluoromethoxy (OCF₃) group typically exhibits a chemical shift in the range of -58 to -62 ppm.[5]

Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern would likely be dominated by the cleavage of the weak O-O bond.

Expected Fragmentation Pathway:

The primary fragmentation event is the homolytic cleavage of the peroxide bond to form two trifluoromethoxy radicals. In the mass spectrometer, this would lead to the formation of a trifluoromethoxy cation.

Caption: Plausible mass spectral fragmentation pathway for this compound.

-

[CF₃OOCF₃]⁺• (m/z = 170): Molecular ion.

-

CF₃O⁺ (m/z = 85): A major fragment resulting from the cleavage of the O-O bond.

-

CF₃⁺ (m/z = 69): Formed by the loss of an oxygen atom from the trifluoromethoxy cation.

-

COF₂⁺ (m/z = 66): A possible rearrangement product.

Conclusion

This compound is a valuable reagent with unique properties that make it suitable for a range of applications in synthetic chemistry, particularly as a source of trifluoromethoxy radicals. This guide has provided a detailed overview of its core properties, established synthesis and purification protocols, essential safety and handling procedures, and characteristic spectroscopic data. By consolidating this information, we aim to provide researchers, scientists, and drug development professionals with a thorough technical resource to support their work with this important compound.

References

- 1. US3202718A - Synthesis of bis (trifluoromethyl) peroxide - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound [webbook.nist.gov]

- 4. Bis(trifluoromethyl)peroxide - Wikipedia [en.wikipedia.org]

- 5. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.arizona.edu [research.arizona.edu]

- 8. enhs.uark.edu [enhs.uark.edu]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. research.uga.edu [research.uga.edu]

- 11. asynt.com [asynt.com]

- 12. What safety measures are essential when working with high pressure reactors? - HiTechTrader.com [hitechtrader.com]

- 13. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

An In-depth Technical Guide to Bis(trifluoromethyl) peroxide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trifluoromethyl) peroxide (BTP), with the chemical formula C₂F₆O₂, is a fluorocarbon derivative that has garnered significant interest in various fields of chemical research and development.[1] Unlike many organic peroxides, BTP is a gas at standard temperature and pressure, exhibiting notable thermal stability and non-explosive characteristics.[1][2] Its primary utility lies in its function as a radical initiator for polymerization reactions.[3][4] More recently, its application has expanded to advanced organic synthesis, particularly in photomediated C-H trifluoromethoxylation reactions, making it a valuable reagent for drug discovery and material science.[5][6] This guide provides a comprehensive overview of the physical and chemical properties of BTP, detailed experimental protocols, and its key applications.

Physical and Chemical Properties

This compound is a colorless and highly reactive compound.[4] A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₂F₆O₂ | [4][7][8][9][10] |

| Molecular Weight | 170.01 g/mol | [4][7][9] |

| Appearance | Gas (at STP) | [1][2] |

| Boiling Point | -37 °C (236 K) | [1] |

| Density | 1.588 g/cm³ | [1][4] |

| Vapor Pressure | 5180 mmHg at 25°C | [1][4] |

| Refractive Index (nD) | 1.231 | [1][4] |

| log P | 2.65 | [1] |

| Enthalpy of Formation (Gas, ΔfH°gas) | -1507 ± 13 kJ/mol | [9] |

Chemical Reactivity and Decomposition

The chemical behavior of this compound is dominated by the weak oxygen-oxygen single bond.[3][4] Upon thermal or photochemical activation, this bond undergoes homolytic cleavage to generate two trifluoromethoxy radicals (•OCF₃).[3] This process is the cornerstone of its utility as a radical initiator.

The thermal decomposition of BTP has been studied in the gas phase at temperatures between 236 and 272 °C.[11] The primary decomposition products are trifluoromethyl hypofluorite (B1221730) (CF₃OF) and carbonyl fluoride (B91410) (COF₂).[11] The overall reaction is as follows:

CF₃OOCF₃ → CF₃OF + COF₂[11]

This decomposition is a homogeneous, first-order process.[4]

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of BTP have been reported. Early methods, such as the electrolysis of aqueous solutions containing the trifluoroacetate (B77799) ion, produced only trace amounts.[1][3] A significant improvement was the silver fluoride-catalyzed reaction of carbon monoxide with fluorine.[3] However, modern and more efficient methods are now predominantly used.

Method 1: Reaction of Carbonyl Fluoride with Chlorine Trifluoride

A common and effective method for synthesizing BTP involves the reaction of carbonyl fluoride (COF₂) with chlorine trifluoride (ClF₃) at temperatures ranging from 0 to 300 °C.[2][12]

Reaction: 2COF₂ + ClF₃ → CF₃OOCF₃ + ClF[2] or 6COF₂ + 2ClF₃ → 3CF₃OOCF₃ + Cl₂[2]

Experimental Procedure:

-

A pressure vessel constructed of a material resistant to fluorine compounds (e.g., nickel-iron-molybdenum alloy) is evacuated and cooled.[12]

-

Carbonyl fluoride and chlorine trifluoride are introduced into the vessel. The reaction can be catalyzed by the presence of alkali metal fluorides or bifluorides, such as potassium fluoride or potassium bifluoride, particularly at temperatures between 100-250 °C.[2][12]

-

The mixture is heated to the desired temperature (e.g., 250 °C) for a set period (e.g., 5 hours).[12]

-

After cooling to room temperature, the volatile product mixture is transferred to a storage cylinder.[12]

Purification: The crude product may contain unreacted starting materials and byproducts such as chlorine monofluoride (ClF) and chlorine.[1][2]

-

The gaseous mixture is passed through a column containing anhydrous calcium chloride to deactivate the highly reactive chlorine fluorides.[1][3]

-

The gas stream is then scrubbed with water and a dilute caustic solution to remove chlorine and any residual carbonyl fluoride.[1][3]

-

Finally, the gas is dried to yield pure this compound.[1][3]

Photomediated C-H Trifluoromethoxylation of (Hetero)arenes

BTP has emerged as a key reagent for the direct trifluoromethoxylation of C-H bonds in arenes and heteroarenes, a reaction of significant interest in drug development.[5][6]

General Protocol:

-

The aromatic substrate is dissolved in a suitable solvent (e.g., acetone).[5][6]

-

This compound is introduced into the reaction mixture.

-

For non-activated C-H bonds, a photocatalyst such as tetrabutylammonium (B224687) decatungstate may be required.[5][6]

-

The reaction is irradiated with visible light under controlled temperature conditions.

-

Upon completion, the product is isolated and purified using standard chromatographic techniques.

Visualizations

Caption: Decomposition pathway of this compound.

References

- 1. Bis(trifluoromethyl)peroxide - Wikipedia [en.wikipedia.org]

- 2. Bis(trifluoromethyl)peroxide - Wikiwand [wikiwand.com]

- 3. This compound | 927-84-4 | Benchchem [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04945H [pubs.rsc.org]

- 6. Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C2F6O2 | CID 70228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 927-84-4 CAS MSDS (BIS(TRIFLUOROMETHYL)PEROXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. US3202718A - Synthesis of bis (trifluoromethyl) peroxide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Bis(trifluoromethyl) peroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trifluoromethyl) peroxide (CF₃OOCF₃), a fluorocarbon derivative, presents a unique molecular architecture that deviates from simple peroxide analogs.[1] Its gaseous nature, thermal stability, and non-explosive character make it a subject of significant interest.[1] This guide provides a comprehensive analysis of the molecular structure and bonding of this compound, drawing upon experimental data from gas electron diffraction studies and theoretical computational models. Detailed experimental methodologies, quantitative structural data, and visualizations of the molecular geometry and experimental workflow are presented to offer a thorough understanding for researchers in chemistry and drug development.

Molecular Structure

The three-dimensional arrangement of atoms in this compound has been elucidated primarily through gas electron diffraction (GED), a powerful technique for determining the geometry of molecules in the gas phase.[2]

Molecular Geometry

The molecule adopts a skewed, non-planar conformation. A key feature of its structure is the dihedral angle between the two C-O-O planes (C-O-O-C), which significantly influences the molecule's overall shape and reactivity. The trifluoromethyl (CF₃) groups are in or close to staggered conformations.[2]

Quantitative Structural Parameters

The precise bond lengths and angles of this compound have been determined experimentally. These parameters are summarized in the table below.

| Parameter | Value | Method |

| Bond Lengths (Å) | ||

| O-O | 1.419 ± 0.020 | Gas Electron Diffraction |

| C-O | 1.399 ± 0.009 | Gas Electron Diffraction |

| C-F | 1.320 ± 0.003 | Gas Electron Diffraction |

| Bond Angles (°) | ||

| ∠C-O-O | 107.2 ± 1.2 | Gas Electron Diffraction |

| ∠F-C-F | 109.0 ± 0.5 | Gas Electron Diffraction |

| Dihedral Angle (°) | ||

| C-O-O-C | 123.3 ± 4.0 | Gas Electron Diffraction |

| Table 1: Experimentally determined structural parameters of this compound.[2] |

Chemical Bonding

The bonding in this compound is characterized by the interplay of the peroxide linkage and the strong electron-withdrawing effects of the trifluoromethyl groups.

The Peroxide (O-O) Bond

The O-O bond in peroxides is inherently weak, making them reactive species.[3] In this compound, the O-O bond length of 1.419 Å is noteworthy.[2] The presence of the highly electronegative trifluoromethyl groups influences the electronic environment of the peroxide bond, affecting its stability and reactivity. Theoretical studies, such as those employing CBS-APNO, have calculated the O-O bond dissociation energy to be approximately 48.83 kcal/mol, which is in good agreement with experimental pyrolysis data.[4]

The Carbon-Oxygen (C-O) and Carbon-Fluorine (C-F) Bonds

The C-O and C-F bonds are strong covalent bonds. The C-O bond length of 1.399 Å and the C-F bond length of 1.320 Å are consistent with values observed in other fluorinated organic molecules.[2] The high electronegativity of the fluorine atoms polarizes the C-F bonds, which in turn affects the polarization and reactivity of the rest of the molecule.

Experimental Protocols

The primary experimental technique used to determine the molecular structure of this compound is gas electron diffraction (GED).[2]

Gas Electron Diffraction (GED) Methodology

Gas electron diffraction involves scattering a high-energy beam of electrons off a gaseous sample of the molecule of interest.[5] The scattered electrons create a diffraction pattern that is dependent on the geometric arrangement of the atoms in the molecule.[5]

Experimental Conditions for this compound:

A sample of this compound was obtained commercially and used without further purification.[2] The diffraction patterns were recorded on photographic plates using an electron diffraction unit equipped with an r³ sector.[2] The experimental conditions are detailed in the table below.

| Parameter | Value 1 | Value 2 | Value 3 |

| Camera Distance (cm) | 20.479 | 10.325 | 6.035 |

| Sample Temperature (°C) | 25 | 25 | 25 |

| Sample Pressure (torr) | 45 | 20 | 32 |

| Table 2: Experimental conditions for the gas electron diffraction study of this compound.[2] |

Data Analysis:

The recorded diffraction intensities are converted into a molecular scattering function.[5] This function is then used to generate a radial distribution curve, which shows the probability of finding two atoms at a given distance from each other.[6] By fitting a theoretical model of the molecule's structure to the experimental data, precise bond lengths, bond angles, and dihedral angles can be determined.[5]

Visualizations

Molecular Structure Diagram

The following diagram illustrates the key structural parameters of the this compound molecule.

Caption: Molecular structure and key bond parameters of this compound.

Experimental Workflow for Gas Electron Diffraction

The diagram below outlines the general workflow for determining molecular structure using gas electron diffraction.

Caption: Generalized workflow for molecular structure determination via gas electron diffraction.

References

- 1. Bis(trifluoromethyl)peroxide - Wikipedia [en.wikipedia.org]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 6. pubs.aip.org [pubs.aip.org]

The Synthesis and Discovery of Bis(trifluoromethyl) Peroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(trifluoromethyl) peroxide (CF₃OOCF₃), a unique fluorocarbon derivative, has garnered significant interest since its discovery due to its unusual properties, including being a gas at room temperature, non-explosive nature, and good thermal stability.[1] Initially synthesized in trace amounts, advancements in synthetic methodologies have enabled its production in higher yields, paving the way for its application as a radical initiator in polymerization and, more recently, as a key reagent in photomediated C-H trifluoromethoxylation reactions for the synthesis of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the discovery, synthesis, and key properties of this compound, including detailed experimental protocols and quantitative data to support researchers in its application.

Discovery and Historical Evolution of Synthesis

The journey of this compound (BTP) began with its first synthesis by Frédéric Swarts through an electrolysis reaction of aqueous solutions containing the trifluoroacetate (B77799) ion, which produced the compound in only trace amounts.[1][2] BTP was also identified as a byproduct in trifluoromethylation reactions carried out by Swarts.[1] The realization of its unique properties spurred the development of more economically viable and higher-yield synthetic routes.

A significant breakthrough came from the work of Porter and Cady, who developed a method involving the silver fluoride-catalyzed reaction of carbon monoxide with fluorine at approximately 180°C.[1] This method achieved conversion rates of 20-30% at atmospheric pressure and up to 90% under elevated pressure in an autoclave.[1] However, the use of hazardous elemental fluorine and the need for precise stoichiometric control were notable drawbacks.[1]

Later innovations focused on improving safety and efficiency. A notable advancement was the reaction of carbonyl fluoride (B91410) (COF₂) with chlorine trifluoride (ClF₃) at temperatures ranging from 0 to 300°C.[1] This process offered higher yields of the peroxide while minimizing byproducts.[1]

dot digraph "Evolution of this compound Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Discovery [label="Discovery (Swarts)\nElectrolysis of CF3COO-", fillcolor="#F1F3F4", fontcolor="#202124"]; PorterCady [label="Porter & Cady Method\nCO + F2 (AgF catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; Modern [label="Modern Method\nCOF2 + ClF3", fillcolor="#F1F3F4", fontcolor="#202124"]; Applications [label="Applications\nRadical Initiator, C-H Trifluoromethoxylation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Discovery -> PorterCady [label="Improved Yield"]; PorterCady -> Modern [label="Improved Safety & Efficiency"]; Modern -> Applications [label="High-Yield Access"]; } dot Caption: Historical progression of this compound synthesis methods.

Experimental Protocols

Synthesis via Carbonyl Fluoride and Chlorine Trifluoride

This method is one of the more modern and efficient routes to producing this compound in high yields.

Reaction: 2COF₂ + ClF₃ → CF₃OOCF₃ + ClF

Materials:

-

Carbonyl fluoride (COF₂)

-

Chlorine trifluoride (ClF₃)

-

Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) (catalyst, optional)

-

Nickel-iron-molybdenum alloy pressure vessel (or similar resistant material)

-

Anhydrous calcium chloride (CaCl₂)

-

Dilute caustic solution (e.g., NaOH or KOH)

Procedure:

-

A pressure vessel is charged with the catalyst (e.g., anhydrous potassium fluoride).

-

The vessel is evacuated and cooled (e.g., to -80°C).

-

Carbonyl fluoride and chlorine trifluoride are condensed into the vessel.

-

The mixture is heated to a temperature between 100°C and 250°C for several hours under autogenous pressure.

-

After cooling to room temperature, the volatile products are transferred to a storage cylinder.

Purification

The crude product from the synthesis often contains unreacted starting materials and byproducts such as chlorine monofluoride (ClF) and chlorine trifluoride (ClF₃), which are highly reactive and hazardous. A thorough purification process is essential.[1]

Workflow for Purification:

dot digraph "Purification Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Crude [label="Crude Product\n(BTP, ClF, ClF3, COF2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deactivation [label="Deactivation\n(Anhydrous CaCl2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Scrubbing [label="Scrubbing\n(Water & Dilute Caustic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drying [label="Drying", fillcolor="#F1F3F4", fontcolor="#202124"]; Pure [label="Pure BTP", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Crude -> Deactivation [label="Remove ClF, ClF3"]; Deactivation -> Scrubbing [label="Remove Cl2, COF2"]; Scrubbing -> Drying; Drying -> Pure; } dot Caption: General experimental workflow for the purification of this compound.

Detailed Steps:

-

Deactivation of Reactive Halogens: The gaseous crude product is passed through a column packed with anhydrous calcium chloride to react with and remove any residual chlorine trifluoride and chlorine monofluoride.[1]

-

Scrubbing: The gas stream is then bubbled through water and a dilute caustic solution to remove chlorine and any remaining carbonyl fluoride.[1]

-

Drying: The purified gas is dried by passing it through a suitable drying agent to yield essentially pure this compound.[1]

Quantitative Data

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₂F₆O₂ | [3] |

| Molar Mass | 170.011 g/mol | [3] |

| Boiling Point | -37 °C | [3] |

| Density | 1.588 g/cm³ | [3] |

| Vapor Pressure | 5180 mmHg at 25°C | [3] |

| Refractive Index (nD) | 1.231 | [3] |

| log P | 2.65 | [3] |

| Enthalpy of Formation (ΔfH°gas) | -1507 ± 13 kJ/mol | [4] |

Synthesis Yields

| Synthetic Method | Conditions | Yield | Reference(s) |

| Porter and Cady | CO + F₂ (AgF catalyst), atmospheric pressure | 20-30% | [1] |

| Porter and Cady | CO + F₂ (AgF catalyst), elevated pressure (autoclave) | up to 90% | [1] |

| Ellingboe and McClelland | COF₂ + ClF₃, 175°C, 12 hours | 72.6% (by GC) | [1] |

| Ellingboe and McClelland | COF₂ + ClF₃ (KHF₂ catalyst), 250°C, 5 hours | 88.8% (by GC) | [1] |

| Ellingboe and McClelland | COF₂ + ClF₃ (KF catalyst), 150°C, 3 hours | 83% (by GC) | [1] |

| Ellingboe and McClelland | COF₂ + ClF₃ (CsF catalyst), 250°C, 5 hours | 88% (by GC) | [1] |

Spectroscopic Data

| Spectroscopic Technique | Observed Data | Reference(s) |

| ¹⁹F NMR | δ = -61.9 ppm (s, 3F) | [5] |

| Rotational Spectroscopy | A₀ = 2806.6567(2) MHz, B₀ = 795.3253(2) MHz, C₀ = 790.3212(2) MHz | [2] |

| Mass Spectrometry | Molecular Weight: 170.01 g/mol | [6] |

Reaction Mechanisms and Applications

This compound is a valuable source of trifluoromethoxy radicals (•OCF₃) upon homolytic cleavage of the O-O bond. This reactivity is harnessed in various applications, most notably in C-H trifluoromethoxylation reactions.

Radical Chain Mechanism for C-H Trifluoromethoxylation

The photomediated C-H trifluoromethoxylation of organic substrates using this compound is believed to proceed through a radical chain mechanism.

dot digraph "Radical_Chain_Mechanism" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

// Nodes Initiation [label="Initiation\nCF3OOCF3 --(hv)--> 2 CF3O•", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Propagation1 [label="Propagation Step 1\nR-H + CF3O• -> R• + CF3OH", fillcolor="#FBBC05", fontcolor="#202124"]; Propagation2 [label="Propagation Step 2\nR• + CF3OOCF3 -> R-OCF3 + CF3O•", fillcolor="#FBBC05", fontcolor="#202124"]; Termination [label="Termination\nRadical Combination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Product\nR-OCF3", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Initiation -> Propagation1; Propagation1 -> Propagation2; Propagation2 -> Propagation1 [label="Chain Reaction"]; Propagation2 -> Product; Propagation1 -> Termination; Propagation2 -> Termination; } dot Caption: Plausible radical chain mechanism for C-H trifluoromethoxylation.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

The synthesis of this compound has evolved significantly from its initial discovery, with modern methods providing safe and efficient access to this valuable reagent. Its application in radical-mediated reactions, particularly in the burgeoning field of C-H functionalization, highlights its importance for the development of new chemical entities in the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge and practical details necessary for researchers to effectively utilize this compound in their work.

References

- 1. US3202718A - Synthesis of bis (trifluoromethyl) peroxide - Google Patents [patents.google.com]

- 2. "The Rotational Spectrum and Molecular Structure of bis-(trifluoromethy" by Phong Vuong and Lu Kang [digitalcommons.gaacademy.org]

- 3. Bis(trifluoromethyl)peroxide - Wikipedia [en.wikipedia.org]

- 4. This compound [webbook.nist.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. This compound | C2F6O2 | CID 70228 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pioneering Peroxide: An In-depth Technical Guide to Frédéric Swarts' Early Research on Bis(trifluoromethyl) peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research conducted by Belgian chemist Frédéric Swarts on bis(trifluoromethyl) peroxide ((CF₃)₂O₂), a compound notable for its unusual stability among organic peroxides. While Swarts is more widely recognized for his development of the "Swarts reaction" for synthesizing chlorofluorocarbons, his early work inadvertently produced and identified this novel peroxide. This document provides a detailed examination of the experimental methods that led to its discovery, presenting the available data in a structured format and visualizing the experimental workflows.

Introduction: The Accidental Discovery of a Stable Peroxide

Frédéric Swarts' foray into the world of organofluorine chemistry in the late 19th and early 20th centuries laid the groundwork for many modern applications of fluorinated compounds. His primary focus was on the synthesis of organic fluorides through halogen exchange reactions. It was in the course of this broader research that this compound was first observed, emerging as a byproduct of his trifluoromethylation reactions and, more notably, through the electrolysis of trifluoroacetate (B77799) solutions.[1] This discovery was significant as it introduced a peroxide with unexpected thermal stability, a quality that would later make it a subject of interest as a radical initiator in polymerization reactions.[1]

Synthesis of this compound via Electrolysis of Trifluoroacetate

The most direct method employed by Swarts for the synthesis of this compound was the electrolysis of an aqueous solution of trifluoroacetic acid. This process, detailed in his 1933 publication in the Bulletin des Sociétés Chimiques Belges, involved the electrochemical generation of trifluoromethyl radicals, which then dimerized to form the peroxide.

Experimental Protocol: Electrolysis of Trifluoroacetate

The following protocol is based on the available descriptions of Swarts' experiments. It is important to note that the original publication lacks some of the detailed quantitative data and specifications that are standard in modern chemical literature.

Objective: To synthesize this compound by the electrolysis of an aqueous solution of trifluoroacetate.

Materials and Equipment:

-

Electrolysis cell

-

Platinum electrodes (anode and cathode)

-

Power source for electrolysis

-

Aqueous solution of trifluoroacetic acid (concentration not specified in available records)

-

Gas collection and analysis apparatus

Procedure:

-

An aqueous solution of trifluoroacetic acid was prepared and placed in the electrolysis cell.

-

Platinum electrodes were submerged in the solution, serving as the anode and cathode.

-

An electric current was passed through the solution. The exact current density and voltage were not specified in the historical accounts.

-

Gaseous products evolved at the anode were collected.

-

The collected gas mixture was subjected to analysis to identify its components, including this compound.

Proposed Reaction Mechanism

The formation of this compound at the anode is believed to proceed through a Kolbe-like electrolysis mechanism:

-

Discharge of Trifluoroacetate: Trifluoroacetate ions migrate to the anode and are oxidized, losing an electron to form trifluoroacetoxy radicals. 2 CF₃COO⁻ → 2 CF₃COO• + 2e⁻

-

Decarboxylation: The unstable trifluoroacetoxy radicals undergo decarboxylation to form trifluoromethyl radicals. 2 CF₃COO• → 2 CF₃• + 2 CO₂

-

Dimerization: The trifluoromethyl radicals then dimerize to form this compound. 2 CF₃• → (CF₃)₂O₂

Quantitative Data

Unfortunately, detailed quantitative data such as yield, current efficiency, and specific reaction conditions are not available in the accessible historical records of Swarts' work. The synthesis was noted to produce the peroxide in "trace amounts".[1]

Formation as a Byproduct in Trifluoromethylation Reactions

Swarts also observed the formation of this compound as a byproduct during his extensive work on trifluoromethylation reactions. These reactions, which became known as the "Swarts reaction," typically involved the treatment of organic chlorides with antimony trifluoride (SbF₃) or other metallic fluorides to introduce fluorine atoms.

Experimental Context

The formation of the peroxide in these reactions was likely due to side reactions involving trifluoromethyl radicals. The specific conditions under which the peroxide was observed as a byproduct are not well-documented in available sources. It is plausible that under certain reaction temperatures and with specific substrates, radical pathways were initiated, leading to the generation and subsequent dimerization of trifluoromethyl radicals.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described by Swarts.

Caption: Workflow for the synthesis of this compound via electrolysis.

Conclusion

Frédéric Swarts' early research, though primarily focused on other aspects of organofluorine chemistry, led to the first synthesis and identification of this compound. His work on the electrolysis of trifluoroacetate solutions provided the initial pathway to this unique compound. While the quantitative details of his experiments are sparse by modern standards, his qualitative observations opened the door for future investigations into the properties and applications of this unusually stable peroxide. The methodologies he pioneered, even when resulting in byproducts, have significantly contributed to the rich and diverse field of fluorine chemistry.

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Bis(trifluoromethyl) peroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trifluoromethyl) peroxide (CF3OOCF3), often abbreviated as BTP, is a fluorocarbon peroxide notable for its relative stability compared to other organic peroxides.[1] Despite this stability, its thermal decomposition provides a valuable source of trifluoromethoxy radicals (CF3O•), which are highly reactive species of significant interest in various chemical transformations. Understanding the mechanism and kinetics of BTP's thermal decomposition is crucial for its safe handling and for its application as a radical initiator in polymerization and organic synthesis. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the core mechanism, reaction kinetics, and the experimental protocols used for its study.

Core Decomposition Mechanism

The thermal decomposition of this compound in the gas phase is generally accepted to proceed via a homogeneous, unimolecular, first-order reaction.[2] The overall stoichiometry of the decomposition, particularly at temperatures between 200 and 300°C, is represented as:

CF3OOCF3 → CF3OF + COF2 [2]

The decomposition is initiated by the homolytic cleavage of the oxygen-oxygen bond, which is the weakest bond in the molecule. This primary step results in the formation of two trifluoromethoxy radicals (CF3O•).

Primary Decomposition Step: O-O Bond Homolysis

The initial and rate-determining step in the thermal decomposition of this compound is the cleavage of the peroxide bond, yielding two trifluoromethoxy radicals.[1]

CF3OOCF3 → 2 CF3O•

This step is crucial as it dictates the overall rate of decomposition. The energy required for this bond cleavage, known as the bond dissociation energy (BDE), has been a subject of several studies.

Secondary Reactions of the Trifluoromethoxy Radical

The highly reactive trifluoromethoxy radicals generated in the primary step undergo further reactions to yield the final stable products, trifluoromethyl hypofluorite (B1221730) (CF3OF) and carbonyl fluoride (B91410) (COF2). The precise mechanism of the secondary reactions can be complex and may involve the following steps:

-

Decomposition of the Trifluoromethoxy Radical: The CF3O• radical can decompose into a trifluoromethyl radical (•CF3) and an oxygen atom, or more favorably, into carbonyl fluoride (COF2) and a fluorine atom (F•).

CF3O• → COF2 + F•

-

Radical Recombination: The fluorine atom can then react with a trifluoromethyl radical, which can be formed from other side reactions or impurities.

•CF3 + F• → CF4 (observed as a trace product at high conversions)[2]

-

Formation of Trifluoromethyl Hypofluorite: A more significant pathway involves the reaction of the trifluoromethoxy radical with a fluorine atom.

CF3O• + F• → CF3OF

Alternatively, the formation of CF3OF could also occur through the reaction of CF3O• radicals with other radical species present in the system.

Quantitative Kinetic Data

The kinetics of the thermal decomposition of this compound have been investigated by several research groups. The following tables summarize the key quantitative data obtained from these studies.

Table 1: O-O Bond Dissociation Energy (BDE) of this compound

| BDE (kcal/mol) | Method | Reference |

| ~40.6 | Equilibrium measurements | Levy and Kennedy, 1972 |

| 47.5 ± 0.5 | Very Low-Pressure Pyrolysis | Not explicitly cited |

| 48.83 | CBS-APNO Calculation | Not explicitly cited |

| 50.0 | CBS-QB3 Calculation | Not explicitly cited |

Table 2: Arrhenius Parameters for the Unimolecular Decomposition of this compound

| Pre-exponential factor (A) (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Temperature Range (°C) | Pressure Range (Torr) | Experimental Method | Reference |

| 10¹⁵.³⁰ | 45.0 | 302 - 627 | Very Low Pressure | Pyrolysis | Not explicitly cited |

| Not Specified | Not Specified | 236 - 272 | 1 - 200 | Gas Phase Pyrolysis in a Nickel Reactor | Descamps and Forst, 1976[2] |

Experimental Protocols

The study of the thermal decomposition of this compound typically involves gas-phase pyrolysis followed by the analysis of reactants and products. Below are detailed methodologies for the key experiments cited in the literature.

Gas-Phase Pyrolysis in a Static Reactor

A common experimental setup for studying the gas-phase thermal decomposition of BTP involves a static reactor system.

Objective: To measure the rate of decomposition of BTP at a constant temperature and to identify the reaction products.

Apparatus:

-

A cylindrical reactor made of a material inert to the reactants and products, such as nickel or Pyrex glass.[2]

-

A high-vacuum line for evacuating the reactor and handling gaseous samples.

-

A furnace with a temperature controller to maintain the reactor at a precise and uniform temperature.

-

Pressure measurement devices (e.g., a capacitance manometer).

-

A sampling system connected to analytical instruments (GC-MS and/or FTIR).

Procedure:

-

Reactor Preparation: The reactor is first cleaned and then passivated by exposing it to the reactant (BTP) at the reaction temperature for a period to ensure that the reaction is not influenced by surface effects.[2] The reactor is then evacuated to a high vacuum.

-

Sample Introduction: A known pressure of this compound, and any desired inert gas, is introduced into the heated reactor.

-

Reaction Monitoring: The reaction is allowed to proceed for a specific duration. The progress of the reaction can be monitored by measuring the total pressure change in the reactor or by periodically taking samples for analysis.

-

Product Analysis: After the desired reaction time, the contents of the reactor are rapidly quenched and transferred to the analytical instruments for identification and quantification of the products and remaining reactant.

Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the volatile products of the decomposition.

Typical GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A capillary column suitable for separating small, fluorinated molecules. A common choice is a PLOT (Porous Layer Open Tubular) column, such as a CP-PoraBOND Q or a similar phase.

-

Injector: A heated split/splitless injector. For gaseous samples, a gas sampling valve is often used.

-

Oven Temperature Program: An initial low temperature (e.g., 40°C) held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature (e.g., 200°C) to ensure the separation of all components.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: A scan range of m/z 10-300 is typically sufficient to detect the parent ion and fragmentation patterns of BTP and its decomposition products.

-

Detector: An electron multiplier.

-

Data Analysis: The identification of compounds is achieved by comparing their mass spectra with libraries (e.g., NIST) and their retention times with those of known standards. Quantification can be performed by integrating the peak areas and using calibration curves.

In-situ Monitoring by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used for real-time monitoring of the gas-phase concentrations of the reactant and products during the decomposition.

Typical FTIR Setup:

-

Spectrometer: A standard FTIR spectrometer.

-

Gas Cell: A long-path gas cell (e.g., 10 cm or longer) with infrared-transparent windows (e.g., KBr or ZnSe) is placed in the sample compartment of the spectrometer. The gas cell is connected to the pyrolysis reactor.

-

Resolution: A resolution of 1-4 cm⁻¹ is typically adequate.

-

Measurement: A background spectrum of the evacuated gas cell at the reaction temperature is recorded. The infrared spectra of the reacting mixture are then recorded at different time intervals.

Data Analysis: The concentrations of BTP, CF3OF, and COF2 can be determined by measuring the absorbance of their characteristic infrared absorption bands. For example:

-

COF2: Strong absorption bands around 1940 cm⁻¹ and 1250 cm⁻¹.

-

CF3OF: Characteristic absorptions in the C-F and O-F stretching regions.

Calibration with known concentrations of the pure compounds is necessary for quantitative analysis.

Conclusion

The thermal decomposition of this compound is a well-defined process initiated by the homolytic cleavage of the O-O bond to produce trifluoromethoxy radicals. These radicals subsequently react to form the primary products, trifluoromethyl hypofluorite and carbonyl fluoride. The kinetics of this decomposition are characterized by a high activation energy, consistent with the breaking of a relatively strong peroxide bond. The experimental investigation of this reaction relies on controlled gas-phase pyrolysis coupled with sensitive analytical techniques such as GC-MS and FTIR spectroscopy. This in-depth understanding of the decomposition mechanism and kinetics is essential for the effective and safe utilization of this compound in various chemical applications.

References

Gas-Phase Kinetics of Bis(trifluoromethyl) Peroxide Pyrolysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the gas-phase kinetics of bis(trifluoromethyl) peroxide (CF3OOCF3) pyrolysis. It consolidates key experimental data, details the underlying reaction mechanisms, and outlines the experimental protocols used in seminal studies. This document is intended to be a valuable resource for researchers in physical chemistry, reaction kinetics, and those in the pharmaceutical and materials sciences who utilize fluorinated compounds.

Introduction

This compound is a thermally unstable compound that undergoes gas-phase pyrolysis at elevated temperatures. The study of its decomposition kinetics is crucial for understanding the fundamental principles of chemical kinetics, radical reactions, and for the safe handling and application of this and similar energetic materials. The primary products of the pyrolysis are trifluoromethyl hypofluorite (B1221730) (CF3OF) and carbonyl fluoride (B91410) (COF2).

Reaction Mechanism

The pyrolysis of this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen bond, a process that dictates the overall rate of decomposition. This initial step is followed by a series of radical reactions that lead to the formation of the final products.

Initiation Step

The primary initiation step is the unimolecular decomposition of this compound into two trifluoromethoxy radicals (CF3O•):

CF3OOCF3 → 2 CF3O•

This step is the rate-determining step in the overall pyrolysis mechanism.

Propagation and Termination Steps

The highly reactive trifluoromethoxy radicals undergo subsequent reactions, primarily decomposition and recombination, to form the stable end products. The exact mechanism for the formation of CF3OF and COF2 from CF3O• radicals is complex and can involve several competing pathways. One proposed mechanism involves the following steps:

-

Decomposition of CF3O•: The trifluoromethoxy radical can decompose to form a trifluoromethyl radical (•CF3) and an oxygen atom, or more favorably, rearrange and eliminate a fluorine atom to form carbonyl fluoride.

-

Radical Recombination: Trifluoromethyl radicals can recombine with other radicals present in the system.

-

Formation of CF3OF: The formation of trifluoromethyl hypofluorite is thought to occur through the reaction of a trifluoromethoxy radical with a fluorine atom or through other radical-radical interactions.

A simplified representation of the overall reaction is:

CF3OOCF3 → CF3OF + COF2

The reaction is known to be self-inhibited by one of its products, COF2.

Quantitative Kinetic Data

Several studies have investigated the kinetics of this compound pyrolysis. The following table summarizes the key quantitative data from two seminal papers in the field.

| Study | Temperature Range (°C) | Pressure Range (Torr) | Arrhenius Equation (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) |

| Descamps and Forst (1975) | 197 - 244 | 5 - 100 | k = 10^(15.9 ± 0.23) * exp(-(46.2 ± 0.5) / RT) | 46.2 ± 0.5 | 10^15.9 |

| Batt and Walsh (1982) | Not explicitly stated in abstract | Not explicitly stated in abstract | Re-examined previous data | - | - |

Note: The data from Descamps and Forst (1975) corresponds to the "fully inhibited" pyrolysis, which is considered to represent the initial unimolecular decomposition step.

Experimental Protocols

The kinetic data presented above were obtained using specific experimental setups and analytical techniques. Understanding these protocols is essential for reproducing and building upon this research.

Static System Pyrolysis (Descamps and Forst, 1975)

-

Reactor: The pyrolysis was carried out in a "clean" nickel reactor, which was found to be more inert than stainless steel for this reaction.

-

Method: A static method was employed, where a known pressure of this compound was introduced into the heated reactor, and the reaction progress was monitored over time.

-

Temperature and Pressure Control: The temperature of the reactor was maintained within a narrow range (197-244 °C), and the initial pressure of the reactant was varied between 5 and 100 Torr.

-

Inhibition: To isolate the initial decomposition step, the pyrolysis was "fully inhibited" by adding a radical scavenger. This was achieved by the in situ thermal decomposition of peroxydisulfuryl difluoride (S2O6F2), which produces fluorosulfate (B1228806) radicals (SO3F•) that scavenge the CF3O• radicals.

-

Product Analysis: The reaction products were analyzed using gas chromatography. The rate of formation of the scavenged product, CF3OOSO2F, was used to determine the rate constant of the initial decomposition of this compound.

Visualizations

Reaction Pathway

Caption: Simplified reaction pathway for the pyrolysis of this compound.

Experimental Workflow

Caption: General experimental workflow for studying the gas-phase pyrolysis of CF3OOCF3.

Logical Relationship of Kinetic Parameters

Caption: Relationship between key parameters in the Arrhenius equation for determining the rate constant.

Conclusion

The gas-phase pyrolysis of this compound is a well-studied unimolecular decomposition reaction that serves as a model system for understanding radical kinetics. The initial homolytic cleavage of the O-O bond is the rate-determining step, and the subsequent reactions of the trifluoromethoxy radical lead to the formation of trifluoromethyl hypofluorite and carbonyl fluoride. The kinetic parameters for the initiation step have been determined with good accuracy. This technical guide provides a consolidated overview of the key findings and experimental methodologies, which can serve as a valuable reference for researchers in related fields.

Spectroscopic Profile of Bis(trifluoromethyl) peroxide: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for bis(trifluoromethyl) peroxide (CF₃OOCF₃), a valuable reagent in organic synthesis, particularly as a source of the trifluoromethoxy radical (•OCF₃). This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are investigating the applications of this unique fluorinated peroxide.

Executive Summary

This compound is a colorless, non-explosive gas with notable thermal stability for a peroxide.[1] Its utility as a radical initiator necessitates a thorough understanding of its structural and electronic properties, which are primarily elucidated through spectroscopic methods.[1] This guide compiles and details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, providing a centralized resource for its characterization. The presented data is crucial for reaction monitoring, purity assessment, and structural confirmation in research and development settings.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. All quantitative data are presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for the characterization of fluorine-containing compounds. For this compound, ¹⁹F NMR is the most informative technique.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) Range | Multiplicity | Coupling Constants | Reference Compound |

| ¹⁹F | -58 to -62 ppm | Singlet | Not Applicable | CFCl₃ (Trichlorofluoromethane) |

| ¹³C | Data not available | - | - | - |

The ¹⁹F NMR spectrum of this compound exhibits a single resonance, as the six fluorine atoms are chemically equivalent. The observed chemical shift is in the typical range for trifluoromethyl groups attached to an oxygen atom. No specific ¹³C NMR data for this compound is readily available in the literature.

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of this compound has been analyzed, and the fundamental vibrational modes have been assigned. The spectrum is complex due to the molecule's structure, which is not perfectly planar.

Table 2: Gas-Phase Infrared (IR) Absorption Spectrum of this compound

| Wavenumber (cm⁻¹) | Relative Intensity | Vibrational Assignment |

| 1282 | Very Strong | νₐ(CF₃) - Asymmetric CF₃ stretch |

| 1239 | Very Strong | νₐ(CF₃) - Asymmetric CF₃ stretch |

| 1175 | Strong | νₛ(CF₃) - Symmetric CF₃ stretch |

| 950 | Medium | ν(C-O) - Carbon-Oxygen stretch |

| 850 | Weak | ν(O-O) - Oxygen-Oxygen stretch |

| 750 | Medium | δₐ(CF₃) - Asymmetric CF₃ deformation |

| 620 | Weak | δₛ(CF₃) - Symmetric CF₃ deformation |

| 560 | Weak | δₛ(CF₃) - Symmetric CF₃ deformation |

| 450 | Weak | Rocking mode |

| 350 | Weak | Torsion |

| 315 | Weak | Torsion |

| 230 | Very Weak | δ(C-O-O) - C-O-O deformation |

Data sourced from Arvia, A. J., Aymonino, P. J., Waldow, C. H., & Schumacher, H. J. (1962). Infrared absorption spectra of gaseous (FCO)₂O₂ and (F₃C)₂O₂.

Mass Spectrometry (MS)

Detailed electron ionization (EI) mass spectra of this compound are not widely published. However, based on its molecular weight and the known fragmentation patterns of organic peroxides, the following characteristics can be anticipated.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Fragmentation Pathway | Predicted Intensity |

| 170 | [C₂F₆O₂]⁺ | Molecular Ion | Low to absent |

| 85 | [CF₃O]⁺ | Homolytic cleavage of the O-O bond | High |

| 69 | [CF₃]⁺ | Cleavage of the C-O bond | High |

| 66 | [CF₂O]⁺ | Rearrangement and fragmentation | Moderate |

| 47 | [CFO]⁺ | Further fragmentation | Moderate |

| 32 | [O₂]⁺ | Cleavage of C-O bonds | Possible |

The molecular ion at m/z 170 is expected to be of low abundance or absent due to the lability of the peroxide bond. The primary fragmentation pathway is the cleavage of the weak O-O bond, leading to the formation of the trifluoromethoxy radical, which would be detected as the trifluoromethoxy cation ([CF₃O]⁺) at m/z 85. Subsequent fragmentation would likely result in the stable trifluoromethyl cation ([CF₃]⁺) at m/z 69, which is often a prominent peak in the mass spectra of trifluoromethyl-containing compounds.

Experimental Protocols

The following sections describe the methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

A general protocol for acquiring a ¹⁹F NMR spectrum of this compound is as follows:

-

Sample Preparation: As this compound is a gas at room temperature, the sample can be condensed into an NMR tube at low temperature (e.g., using liquid nitrogen) containing a deuterated solvent such as acetone-d₆ or chloroform-d. A reference standard, such as trichlorofluoromethane (B166822) (CFCl₃) or trifluorotoluene (PhCF₃), should be added.

-

Instrumentation: A high-field NMR spectrometer with fluorine observation capabilities (e.g., 376 MHz or 564 MHz for ¹⁹F) is used.

-

Data Acquisition: A standard one-pulse ¹⁹F NMR experiment is performed. Key parameters include a spectral width appropriate for the wide chemical shift range of fluorine, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay that allows for quantitative integration if required.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Infrared Spectroscopy Protocol

The reported gas-phase IR spectrum was obtained using the following experimental setup:

-

Sample Handling: Gaseous this compound was introduced into a 10-cm path length gas cell equipped with sodium chloride (NaCl) or potassium bromide (KBr) windows. The pressure in the cell was varied from a few tenths of a millimeter of mercury up to approximately 600 mm Hg.

-

Instrumentation: A Perkin-Elmer Model 221 double-beam infrared spectrometer was used for data collection.

-

Data Acquisition: The infrared absorption spectrum was recorded over the mid-infrared range (typically 4000 to 400 cm⁻¹).

-

Data Analysis: The positions and relative intensities of the absorption bands were determined from the spectrum.

Mass Spectrometry Protocol

A general protocol for obtaining an electron ionization (EI) mass spectrum of gaseous this compound is as follows:

-

Sample Introduction: The gaseous sample is introduced into the ion source of the mass spectrometer via a gas inlet system, which allows for controlled sample flow to maintain a low pressure in the source.

-

Ionization: The sample molecules are bombarded with a beam of electrons (typically with an energy of 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical flow of spectroscopic data acquisition and interpretation for the characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Caption: Relationship between molecular properties and observed spectroscopic data.

References

An In-depth Technical Guide to the Safety of Bis(trifluoromethyl) peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for bis(trifluoromethyl) peroxide (BTMP), a valuable reagent in organic synthesis. Due to the limited availability of a complete, officially classified Safety Data Sheet (SDS), this document synthesizes information from various sources to offer a thorough understanding of its properties, hazards, and safe handling procedures.

Chemical and Physical Properties

This compound is a colorless gas at standard temperature and pressure.[1] It is known for its utility as a radical initiator in polymerization reactions and is noted for its good thermal stability compared to many other organic peroxides.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂F₆O₂ | [3] |

| Molecular Weight | 170.01 g/mol | [3] |

| CAS Number | 927-84-4 | [3] |

| Appearance | Colorless gas | [1] |

| Boiling Point | -37 °C | [2] |

| Decomposition Temperature | 220 °C | [1] |

| Vapor Pressure | 5180 mmHg at 25°C | [4] |

| Density | 1.588 g/cm³ | [2] |

Hazard Identification and Classification

Based on the hazards associated with other organic peroxides and fluorinated compounds, the following potential hazards should be considered:

-

Oxidizing Properties: May intensify fire.

-

Reactivity: Can react violently with other substances.

-

Health Hazards: Potential for respiratory tract irritation and, based on general information on organic peroxides, potential for skin and eye irritation.[6] The Wikipedia entry on this compound mentions that simulations have indicated potential hepatotoxicity, with a proposed mechanism involving the formation of reactive oxygen species (ROS) that can lead to liver cell damage.[2]

Note: The absence of specific GHS pictograms, hazard statements (H-statements), and precautionary statements (P-statements) in the available literature underscores the need for a cautious approach and the implementation of stringent safety protocols.

Toxicological Information

Detailed toxicological studies, such as LD50 or LC50 data, for this compound are not available in the searched resources.[7] However, general information on organic peroxides suggests potential for adverse health effects.

Acute Toxicity

No data is available for acute oral, dermal, or inhalation toxicity.[7]

Skin and Eye Irritation

No specific data is available. However, given its reactive nature, it should be handled as a potential skin and eye irritant.[7]

Chronic Toxicity and Other Health Effects

The primary toxicological concern highlighted in the literature is potential hepatotoxicity (liver damage).[2] The proposed mechanism involves the generation of reactive oxygen species (ROS), which can lead to cellular damage in the liver.[2] This is a known mechanism of toxicity for other organic peroxides.[2]

Ecological Information

There is no available data on the ecotoxicity of this compound, including its effects on fish, daphnia, algae, or its potential for bioaccumulation and persistence in the environment.[7] Therefore, release into the environment should be strictly avoided.

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of this compound involves the reaction of carbonyl fluoride (B91410) (COF₂) with chlorine trifluoride (ClF₃).[2] A detailed experimental protocol for its purification, adapted from literature descriptions, is provided below.[2][8][9]

Experimental Workflow for Purification of this compound

Caption: Workflow for the purification of this compound gas.

Methodology:

-

Deactivation of Reactive Impurities: The crude gaseous product from the synthesis reactor, containing this compound along with unreacted chlorine trifluoride, chlorine monofluoride, and carbonyl fluoride, is passed through a column packed with anhydrous calcium chloride. This step is crucial to remove the highly reactive and hazardous chlorine fluorides.[9]

-

Scrubbing: The gas stream is then bubbled through a series of wash bottles. The first set of bottles should contain water to remove any water-soluble impurities. This is followed by bubbling through a dilute caustic solution (e.g., sodium hydroxide) to neutralize and remove acidic gases like residual carbonyl fluoride and chlorine.[8]

-

Drying: Finally, the purified gas is passed through a drying tube containing a suitable drying agent, such as concentrated sulfuric acid or a solid desiccant, to yield the pure this compound gas.[8]

Thermal Decomposition Studies

Understanding the thermal stability of this compound is critical for its safe handling and use. The homolytic dissociation of the oxygen-oxygen bond is the initial and most critical step in its decomposition, generating two trifluoromethoxy radicals (•OCF₃).[8]

Signaling Pathway of Thermal Decomposition

Caption: Initial step in the thermal decomposition of this compound.

Safe Handling and Storage

Given the lack of a comprehensive SDS, a conservative approach to handling and storage is essential. The following guidelines are based on best practices for handling gaseous and peroxide-forming chemicals.[10][11]

Logical Relationship for Safe Handling

Caption: Key considerations for the safe handling of this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[7]

-

Skin Protection: Wear a fire/flame resistant lab coat and impervious gloves.[7]

-

Respiratory Protection: Work in a well-ventilated area, such as a fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[7]

Handling

-

Always handle this compound in a well-ventilated area, preferably within a fume hood or glove box.[10]

-

Avoid contact with skin and eyes.[10]

-

Do not inhale the gas.[10]

-

Use non-sparking tools and equipment.[10]

-

Keep away from heat, sparks, and open flames.[12]

Storage

-

Store the gas cylinder in a cool, dry, and well-ventilated area.[12]

-

Keep the container tightly closed when not in use.[12]

-

Store away from incompatible materials, such as reducing agents, acids, bases, and metals.[10]

First Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

-

Inhalation: Move the victim to fresh air.[7]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[7]

-

Eye Contact: Rinse with pure water for at least 15 minutes.[7]

-

Ingestion: Rinse mouth with water.[7]

Spills and Disposal

In the event of a leak or spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition. For disposal, the material should be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[7] Do not discharge into sewer systems.[7]

This guide is intended to provide the most current and comprehensive safety information available from the searched resources. As new data becomes available, it is essential to update safety procedures accordingly. Always consult with your institution's environmental health and safety department for specific guidance on handling hazardous materials.

References

- 1. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bis(trifluoromethyl)peroxide - Wikipedia [en.wikipedia.org]

- 3. This compound | C2F6O2 | CID 70228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. gelest.com [gelest.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 927-84-4 | Benchchem [benchchem.com]

- 9. US3202718A - Synthesis of bis (trifluoromethyl) peroxide - Google Patents [patents.google.com]

- 10. eopsg.org [eopsg.org]

- 11. rmu.edu [rmu.edu]

- 12. hmroyal.com [hmroyal.com]

Thermodynamic properties of Bis(trifluoromethyl) peroxide

An In-depth Technical Guide to the Thermodynamic Properties of Bis(trifluoromethyl) Peroxide

For researchers, scientists, and professionals in drug development, a thorough understanding of the thermodynamic properties of reactive compounds is paramount for safety, process optimization, and predicting chemical behavior. This compound (CF3OOCF3), a colorless gas with significant utility as a radical initiator, possesses unique thermal stability for a peroxide.[1][2] This guide provides a comprehensive overview of its core thermodynamic properties, detailing the experimental and computational methods used for their determination.

Core Thermodynamic and Physical Properties

The thermodynamic and physical properties of this compound have been characterized through a combination of experimental measurements and computational studies. Key quantitative data are summarized in the tables below for ease of comparison.

Table 1: Enthalpy and Entropy Data for this compound

| Property | Value | Units | Method |

| Standard Enthalpy of Formation (ΔfH°gas) | -1507 ± 13 | kJ/mol | Equilibrium Study[3] |

| O-O Bond Dissociation Enthalpy (BDE) at 298 K | 47.5 ± 0.5 | kcal/mol | Very Low-Pressure Pyrolysis (VLPP)[4] |

| 198.7 ± 2.1 | kJ/mol | ||

| Standard Entropy of Reaction (ΔrS°) at 298 K for CF3OOCF3 ⇌ 2 CF3O• | 38.5 ± 1.2 | cal/mol·K | Equilibrium Study[5] |

Table 2: Physical Properties of this compound

| Property | Value | Units |

| Molecular Weight | 170.011 | g/mol [1] |

| Boiling Point | -37 | °C[1][2] |

| Density | 1.588 | g/cm³[6] |

| Vapor Pressure at 25 °C | 5180 | mmHg[6] |

| Decomposition Temperature | 220 | °C[2] |

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of a volatile and reactive compound like this compound requires specialized experimental techniques.

Fluorine Bomb Calorimetry for Enthalpy of Formation

Fluorine bomb calorimetry is a powerful technique for determining the standard enthalpy of formation of highly fluorinated compounds. The process involves the combustion of the substance in a high-pressure fluorine atmosphere.

Methodology:

-

Sample Preparation: A precise amount of the gaseous this compound is introduced into a specialized bomb calorimeter.

-

Bomb Construction: The bomb is constructed from materials resistant to fluorine attack, such as pure nickel. The seals are typically made with soft aluminum or lead gaskets, and the valve stems are made of Monel.[8]

-

Charging the Bomb: The bomb is first evacuated and then charged with high-purity fluorine gas to a specific pressure from a ballast tank.[8]

-

Combustion: The combustion is initiated, and the temperature change of the surrounding water bath is meticulously measured.

-

Analysis: The energy released during the combustion reaction is calculated from the temperature rise and the known heat capacity of the calorimeter system. The standard enthalpy of formation is then derived from the enthalpy of combustion using known enthalpies of formation for the reaction products.

Very Low-Pressure Pyrolysis (VLPP) for Bond Dissociation Enthalpy

VLPP is a technique used to study the kinetics of unimolecular decomposition reactions in the gas phase under collision-free conditions. This allows for the direct determination of the activation energy, which corresponds to the bond dissociation enthalpy for a simple bond cleavage reaction.

Methodology:

-

High Vacuum System: The experiment is conducted in a high-vacuum chamber to ensure that molecules donot collide with each other.

-

Pyrolysis Reactor: A flow of this compound gas at very low pressure is passed through a heated reactor. The temperature of the reactor is precisely controlled.[4]

-

Mass Spectrometry: The parent molecule and the resulting radical fragments are detected and quantified by a mass spectrometer positioned in the line of sight of the gas exiting the reactor.

-

Kinetic Analysis: The rate of decomposition is measured as a function of temperature. From the Arrhenius equation, log(k) = A - (Ea / 2.303RT), the activation energy (Ea) for the homolytic cleavage of the O-O bond is determined. For this reaction, Ea is equivalent to the bond dissociation enthalpy.[4]

Equilibrium Studies for Enthalpy and Entropy of Reaction

The thermodynamic properties of a reversible reaction can be determined by studying the equilibrium constant at various temperatures. This method was used to determine the NIST value for the enthalpy of formation of this compound.

Methodology:

-

Reaction Setup: The equilibrium between this compound and its decomposition products is established in a controlled environment.

-

Concentration Measurement: The concentrations of reactants and products at equilibrium are measured at different temperatures.

-

Van't Hoff Equation: The enthalpy of reaction (ΔrH°) is determined from the slope of a plot of ln(Keq) versus 1/T (the van't Hoff plot).

-

Gibbs Free Energy and Entropy: The standard Gibbs free energy of reaction (ΔrG°) is calculated from the equilibrium constant (ΔrG° = -RTln(Keq)). The standard entropy of reaction (ΔrS°) can then be calculated using the relationship ΔrG° = ΔrH° - TΔrS°.[5]

Visualizations

Workflow for Determining Thermodynamic Properties

The following diagram illustrates the logical workflow, combining experimental and computational approaches, to determine the thermodynamic properties of this compound.

Caption: Workflow for Thermodynamic Property Determination.

Thermal Decomposition Pathway

The primary thermal decomposition pathway for this compound involves the homolytic cleavage of the weak oxygen-oxygen single bond.

Caption: Thermal Decomposition of this compound.

References

- 1. Bis(trifluoromethyl)peroxide - Wikipedia [en.wikipedia.org]

- 2. This compound [chemister.ru]

- 3. This compound [webbook.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 927-84-4 | Benchchem [benchchem.com]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

A Technical Guide to the Homolytic Dissociation of the O-O Bond in Bis(trifluoromethyl) peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the homolytic dissociation of the oxygen-oxygen (O-O) bond in bis(trifluoromethyl) peroxide (CF₃OOCF₃), a molecule of significant interest in synthetic chemistry and atmospheric studies. This document outlines the energetic requirements of this bond cleavage, the kinetics of the dissociation process, and the experimental methodologies used for its characterization.

Quantitative Data on O-O Bond Dissociation

The homolytic cleavage of the O-O bond in this compound yields two trifluoromethoxy radicals (CF₃O•). The energy required for this process, known as the bond dissociation energy (BDE), has been a subject of numerous experimental and computational studies. A summary of key quantitative data is presented below.

| Parameter | Value | Method | Reference |

| O-O Bond Dissociation Enthalpy (BDE) at 298 K | 47.5 ± 0.5 kcal/mol (198.7 ± 2.1 kJ/mol) | Very Low Pressure Pyrolysis (VLPP) | [1][2] |

| 48.83 kcal/mol | Computational (CBS-APNO) | [3] | |

| 50.0 kcal/mol | Computational (CBS-QB3) | [3] | |

| ~209.4 kJ/mol (50.0 kcal/mol) | Computational (CBS-QB3) | [4] | |

| Arrhenius Parameters for Thermal Decomposition | |||

| log(k₁/s⁻¹) | 15.30 - 45.0 kcal mol⁻¹ / (2.303RT) | Very Low Pressure Pyrolysis (VLPP) | [1][2] |

| Temperature Range | 575 - 900 K | Very Low Pressure Pyrolysis (VLPP) | [1] |

Experimental Protocols